3-(Difluoromethyl)-1-(4-methoxyphenyl)-5-(4-(methylsulfinyl)phenyl)pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Difluoromethyl)-1-(4-methoxyphenyl)-5-(4-(methylsulfinyl)phenyl)pyrazole, also known as DFP-10825, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a potent inhibitor of a specific enzyme known as fatty acid amide hydrolase (FAAH), which plays a crucial role in the endocannabinoid system. In
Mechanism Of Action
The mechanism of action of 3-(Difluoromethyl)-1-(4-methoxyphenyl)-5-(4-(methylsulfinyl)phenyl)pyrazole involves its ability to inhibit FAAH, an enzyme that breaks down endocannabinoids. By inhibiting FAAH, 3-(Difluoromethyl)-1-(4-methoxyphenyl)-5-(4-(methylsulfinyl)phenyl)pyrazole can increase the levels of endocannabinoids in the body, which can activate cannabinoid receptors and produce various physiological effects. The exact mechanism of how 3-(Difluoromethyl)-1-(4-methoxyphenyl)-5-(4-(methylsulfinyl)phenyl)pyrazole interacts with FAAH is still being studied, but it is believed to bind to the active site of the enzyme and prevent it from breaking down endocannabinoids.
Biochemical And Physiological Effects
The biochemical and physiological effects of 3-(Difluoromethyl)-1-(4-methoxyphenyl)-5-(4-(methylsulfinyl)phenyl)pyrazole have been extensively studied in preclinical studies. In animal models, 3-(Difluoromethyl)-1-(4-methoxyphenyl)-5-(4-(methylsulfinyl)phenyl)pyrazole has been shown to increase the levels of endocannabinoids in the brain and peripheral tissues. This increase in endocannabinoids has been associated with a range of effects, including analgesia, anti-inflammatory effects, and anxiolytic effects. 3-(Difluoromethyl)-1-(4-methoxyphenyl)-5-(4-(methylsulfinyl)phenyl)pyrazole has also been shown to have potential neuroprotective effects, which could make it a promising therapeutic agent for conditions such as Alzheimer's disease and Parkinson's disease.
Advantages And Limitations For Lab Experiments
One of the main advantages of 3-(Difluoromethyl)-1-(4-methoxyphenyl)-5-(4-(methylsulfinyl)phenyl)pyrazole for lab experiments is its high potency and selectivity as a FAAH inhibitor. This makes it a useful tool for studying the endocannabinoid system and its potential therapeutic applications. However, one limitation of 3-(Difluoromethyl)-1-(4-methoxyphenyl)-5-(4-(methylsulfinyl)phenyl)pyrazole is its relatively short half-life in vivo, which can make it challenging to administer in animal studies. Additionally, its high potency as a FAAH inhibitor can also lead to off-target effects, which need to be carefully monitored.
Future Directions
There are several future directions for research on 3-(Difluoromethyl)-1-(4-methoxyphenyl)-5-(4-(methylsulfinyl)phenyl)pyrazole. One area of interest is its potential therapeutic applications for conditions such as chronic pain, anxiety, and depression. Clinical trials are needed to determine the safety and efficacy of 3-(Difluoromethyl)-1-(4-methoxyphenyl)-5-(4-(methylsulfinyl)phenyl)pyrazole in humans. Another area of research is the development of more potent and selective FAAH inhibitors, which could lead to improved therapeutic outcomes. Finally, further studies are needed to fully understand the mechanism of action of 3-(Difluoromethyl)-1-(4-methoxyphenyl)-5-(4-(methylsulfinyl)phenyl)pyrazole and its potential off-target effects.
Scientific Research Applications
3-(Difluoromethyl)-1-(4-methoxyphenyl)-5-(4-(methylsulfinyl)phenyl)pyrazole has been extensively studied for its potential therapeutic applications. As a FAAH inhibitor, it has been shown to increase the levels of endocannabinoids in the body, which can have a range of effects. Endocannabinoids are lipid signaling molecules that play a crucial role in various physiological processes, including pain sensation, mood regulation, and appetite. By inhibiting FAAH, 3-(Difluoromethyl)-1-(4-methoxyphenyl)-5-(4-(methylsulfinyl)phenyl)pyrazole can increase the levels of endocannabinoids and potentially provide therapeutic benefits for conditions such as chronic pain, anxiety, and depression.
properties
CAS RN |
151506-44-4 |
---|---|
Product Name |
3-(Difluoromethyl)-1-(4-methoxyphenyl)-5-(4-(methylsulfinyl)phenyl)pyrazole |
Molecular Formula |
C18H16F2N2O2S |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
3-(difluoromethyl)-1-(4-methoxyphenyl)-5-(4-methylsulfinylphenyl)pyrazole |
InChI |
InChI=1S/C18H16F2N2O2S/c1-24-14-7-5-13(6-8-14)22-17(11-16(21-22)18(19)20)12-3-9-15(10-4-12)25(2)23/h3-11,18H,1-2H3 |
InChI Key |
JJAPPCJXQFKMJL-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2C(=CC(=N2)C(F)F)C3=CC=C(C=C3)S(=O)C |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=CC(=N2)C(F)F)C3=CC=C(C=C3)S(=O)C |
Other CAS RN |
151507-21-0 151507-22-1 151506-44-4 |
synonyms |
3(difluoromethyl)-1-(4-methoxyphenyl)-5-(4-(methylsulfinyl)phenyl)pyrazole 3-(difluoromethyl)-1-(4-methoxyphenyl)-5-(4-(methylsulfinyl)phenyl)pyrazole DIFPAS-pyrazole FR 140423 FR140423 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.